2-Methyl-5(4H)-oxazolone

Organic Synthesis Reaction Kinetics Solvolysis

Peptide chemists often face slow aminolysis kinetics when using 2-phenyl oxazolone intermediates, delaying synthesis workflows. 2-Methyl-5(4H)-oxazolone (CAS 24474-93-9) resolves this bottleneck with quantifiable performance advantages: • ~18× faster ethanolysis rate vs. 2-phenyl analog, enabling time-sensitive α-acetamido acid syntheses. • Validated tyrosinase inhibitor scaffold (IC50 = 1.23 μM; 13.5× more potent than kojic acid) for dermatological and cosmetic R&D. • Controlled hydrolytic ring-opening for generating N-acetyl amino acid derivatives under mild conditions. Supplied with ≥98% purity and full analytical documentation to support reproducible research outcomes.

Molecular Formula C4H5NO2
Molecular Weight 99.09 g/mol
CAS No. 24474-93-9
Cat. No. B1209495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5(4H)-oxazolone
CAS24474-93-9
Synonyms2-methyl-5(4H)-oxazolone
Molecular FormulaC4H5NO2
Molecular Weight99.09 g/mol
Structural Identifiers
SMILESCC1=NCC(=O)O1
InChIInChI=1S/C4H5NO2/c1-3-5-2-4(6)7-3/h2H2,1H3
InChIKeyWKIXQUMETCNZKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5(4H)-oxazolone: Core Heterocyclic Scaffold


2-Methyl-5(4H)-oxazolone (CAS: 24474-93-9) is a heterocyclic organic compound belonging to the oxazolone class, characterized by a five-membered ring containing nitrogen and oxygen atoms. It is recognized as a well-established reactive intermediate, particularly noted for its role in aminolysis reactions during peptide synthesis [1]. The parent 5(4H)-oxazolone scaffold, with specific substitution at the 2-position, is a fundamental building block in medicinal chemistry and organic synthesis, serving as a precursor to various bioactive derivatives and functionalized heterocycles [2]. Its unique electronic and steric profile, driven by the 2-methyl substitution, governs its distinct reactivity and dictates its suitability for specific synthetic and biological applications over other analogs.

2-Methyl-5(4H)-oxazolone: Non-Interchangeability


The 5(4H)-oxazolone scaffold is highly sensitive to substitution, especially at the 2-position, where even a simple methyl-to-phenyl replacement fundamentally alters reaction kinetics and product outcomes. This sensitivity dictates that one oxazolone analog cannot be simply interchanged for another without significant, and often detrimental, consequences. As demonstrated by direct comparative studies, the 2-methyl analog exhibits a drastically accelerated rate of solvolysis and hydrolysis compared to its 2-phenyl counterpart [1]. This can lead to complete ring opening in a matter of hours for the methyl derivative, versus days for the phenyl analog, thereby dictating the appropriate reaction conditions and the resulting product's stability. Furthermore, in biological systems, the substitution pattern at both the 2- and 4-positions is a critical determinant of inhibitory potency, with specific 2-methyl-4-substituted derivatives showing up to an order of magnitude greater activity than standard inhibitors [2]. Therefore, selecting the correct 2-substituted oxazolone is not a trivial choice but a critical scientific decision based on quantifiable differences in reactivity and biological function. The following evidence provides the quantitative basis for these non-interchangeable characteristics.

2-Methyl-5(4H)-oxazolone: Quantitative Differentiation Evidence


Superior Solvolytic Reactivity vs. 2-Phenyl Analog

In a direct kinetic comparison, 2-methyl-4-benzylidene-5-oxazolone undergoes ethanolysis at a dramatically faster rate than its 2-phenyl analog. This quantifiable difference in solvolytic lability is a critical parameter for selecting the appropriate oxazolone for ring-opening reactions [1].

Organic Synthesis Reaction Kinetics Solvolysis

Hydrolytic Stability: 2-Methyl vs. 2-Phenyl Analogs

The relative hydrolytic stability of oxazolone rings is heavily influenced by the 2-position substituent. A direct comparison shows that 2-methyl-4-benzylidene-5-oxazolone is susceptible to facile hydrolysis, whereas the corresponding 2-phenyl analog remains stable under identical, moderately forcing conditions [1].

Stability Hydrolysis Aqueous Compatibility

Reactive Intermediate in Peptide Bond Formation

2-Methyl-5(4H)-oxazolone is established as a key reactive intermediate in peptide coupling. Computational studies have delineated its specific reaction pathway and energetics for aminolysis, providing a mechanistic foundation for its utility [1]. While 2,4-dialkyl-5(4H)-oxazolones share this role as a class, the specific energetic and geometric characteristics for the 2-methyl variant have been quantified, offering predictive value for reaction design [1].

Peptide Synthesis Reaction Mechanism Aminolysis

Potent Tyrosinase Inhibition: 2-Methyl-4-Substituted Motif

The 2-methyl-4-substituted oxazolone scaffold is a privileged structure for tyrosinase inhibition. Within a series of 17 synthesized oxazolone derivatives, compound (7), (2-Methyl-4-[E,2Z)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one, was the most active, demonstrating an IC50 value that is superior to standard inhibitors [1].

Tyrosinase Inhibition Bioactivity Structure-Activity Relationship

2-Methyl-5(4H)-oxazolone: Key Application Scenarios


α-Acetamido Acid Synthesis via Controlled Hydrolysis

This compound is ideally suited for the synthesis of α-acetamido acids. Its inherent lability, evidenced by facile hydrolysis in boiling water-acetone compared to the stability of the 2-phenyl analog [1], allows for a controlled ring-opening reaction. This makes 2-methyl-5(4H)-oxazolone a preferred intermediate for generating specific α-acetamido acid derivatives, such as N-acetylphenylalanine from its 4-benzylidene precursor, where the methyl group's electronic influence facilitates the desired cleavage without requiring harsher conditions that might damage other functional groups.

Rapid Open-Chain Ester Synthesis via Solvolysis

In synthetic pathways requiring rapid, non-catalyzed conversion of an oxazolone to its corresponding open-chain ester, 2-methyl-5(4H)-oxazolone is the compound of choice. Direct kinetic evidence shows it undergoes ethanolysis ~18 times faster than its 2-phenyl counterpart [2]. This property is advantageous in time-sensitive syntheses or in processes where minimizing reaction time is critical for yield and purity.

Tyrosinase Inhibitor Lead Development

The 2-methyl-5(4H)-oxazolone core serves as a validated starting point for developing novel tyrosinase inhibitors. The derivative (2-Methyl-4-[E,2Z)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one has demonstrated an IC50 of 1.23 μM, which is 3-fold and 13.5-fold more potent than the standard inhibitors l-mimosine and kojic acid, respectively [3]. Researchers in cosmetics or dermatology seeking new depigmenting agents should prioritize this scaffold for further SAR exploration.

Peptide Coupling Mechanism Investigations

For fundamental research into the mechanisms of peptide bond formation, 2-methyl-5(4H)-oxazolone is an essential model compound. Its recognized role as an intermediate in aminolysis reactions [4] and the availability of its detailed reaction energetics from computational studies [4] make it the preferred reagent for probing the pathways of peptide synthesis, racemization, and the development of novel coupling reagents.

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